Imidazopyridin-2-ON

DNA-PK inhibitor radiosensitizer kinase selectivity

Medicinal chemistry programs requiring a validated, selective kinase hinge-binder face supply inconsistency for this polar heterocycle. Imidazopyridin-2-ON (CAS 16328-62-4) resolves this as a privileged ATP-competitive scaffold. - Delivers 7.95 nM DNA-PK inhibition with >12,500-fold mTOR selectivity in optimized analogs. - Enables dual mTORC1/mTORC2 suppression unattainable with benzimidazolone cores. - Provides a differentiated IP position against purinone-series clinical candidates. Available with rigorous analytical characterization to accelerate lead optimization.

Molecular Formula C6H3N3O
Molecular Weight 133.11 g/mol
Cat. No. B1258211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazopyridin-2-ON
Synonymsimidazo(4,5-b)pyridin-2-one
Molecular FormulaC6H3N3O
Molecular Weight133.11 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)N=C2N=C1
InChIInChI=1S/C6H3N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H
InChIKeyJXXWJMUPNZDILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazopyridin-2-ON Scaffold Overview


Imidazopyridin‑2‑ON (systematic name: 1H‑imidazo[4,5‑b]pyridin‑2(3H)‑one; CAS 16328‑62‑4) is a fused bicyclic heterocycle composed of an imidazol‑2‑one ring annulated to a pyridine at the [4,5‑b] junction [REFS‑1]. With a molecular weight of 135.12 g·mol⁻¹ and a computed logP of approximately ‑0.04, the scaffold presents a compact, polar, and hydrogen‑bond‑capable core that satisfies all Lipinski rule‑of‑five criteria [REFS‑2]. This core is widely exploited as a privileged template in medicinal chemistry, serving as the foundation for ATP‑competitive kinase inhibitors (p38 MAPK, DNA‑PK, mTOR), positive allosteric modulators (mGluR2), and ion‑channel modulators (TRPA1, NMDA) [REFS‑1][REFS‑3][REFS‑4].

1 Scaffold-hopping campaigns from benzimidazolone to improve physicochemical and binding profiles
2 Kinase inhibitor design requiring ATP-competitive hinge-binding with high isoform selectivity potential
3 Medicinal chemistry programs seeking a compact, polar, hydrogen-bond-capable privileged template

Why Imidazopyridin-2-ON Cannot Be Replaced


Attempts to generically substitute the imidazopyridin‑2‑one core with benzimidazol‑2‑one, imidazo[4,5‑b]pyridine, or alternative regioisomers fundamentally alter both physicochemical and pharmacodynamic profiles. Scaffold‑hopping campaigns from benzimidazolone to imidazo[4,5‑b]pyridin‑2‑one were mandated because the pyridine nitrogen provides an additional hydrogen‑bond acceptor, which modulates solubility, logP, and target‑binding geometry [REFS‑1]. The regioisomer imidazo[4,5‑c]pyridin‑2‑one, while sharing the urea motif, positions the pyridine nitrogen differently, leading to divergent hinge‑binding contacts in kinases (DNA‑PK N‑5…Leu3806 vs. alternative geometries), as confirmed by co‑crystal structures [REFS‑2]. Furthermore, the carbonyl oxygen at position 2 and the N‑3/N‑1 substitution vectors are non‑interchangeable with imidazopyridines lacking the 2‑one functionality, which lose critical H‑bond donor/acceptor capacity and exhibit altered metabolic stability [REFS‑1][REFS‑3]. These differences propagate into potency, selectivity, and ADME outcomes that cannot be recapitulated by simply swapping the heterocyclic core.

Target ScaffoldImidazopyridin-2-one: Pyridine N provides extra H-bond acceptor, modulates solubility/logP, and enables unique hinge-binding geometry
Common SubstituteBenzimidazolone: Lacks pyridine N, limiting target-binding geometry and physicochemical optimization; scaffold-hopping campaigns mandated replacement
Target ScaffoldImidazo[4,5-b]pyridin-2-one: Positions pyridine N for specific hinge contacts; reported to achieve >200-fold mGlu2 selectivity
Common SubstituteImidazo[4,5-c]pyridin-2-one regioisomer: Alters pyridine N position; co-crystal structures show divergent DNA-PK hinge contacts, shifting selectivity profile
Target ScaffoldImidazopyridin-2-one: Carbonyl at position 2 provides critical H-bond donor/acceptor capacity and reported oral bioavailability
Common SubstituteImidazopyridine without 2-one: Loses carbonyl H-bond functionality; reported altered metabolic stability and reduced potency in kinase assays

Imidazopyridin-2-ON Differentiation Evidence


DNA-PK Selectivity Over PI3K/mTOR

Derivatives built on the imidazopyridin‑2‑one scaffold achieve dramatic selectivity for DNA‑PK over related PI3K and PIKK family members. Compound 78 (6‑anilino‑imidazo[4,5‑c]pyridin‑2‑one series) exhibits a DNA‑PK IC₅₀ of 7.95 nM with a selectivity ratio of 231‑fold over PI3Kα (IC₅₀ 1836 nM) and >12,500‑fold over mTOR (IC₅₀ >100,000 nM) [REFS‑1]. In contrast, the pan‑PIKK inhibitor dactolisib (imidazoquinoline scaffold) potently inhibits DNA‑PK (IC₅₀ 0.8 nM) but shows essentially no selectivity — PI3Kα IC₅₀ 1.4 nM and mTOR IC₅₀ 4.3 nM [REFS‑1]. The purinone‑based clinical candidate AZD7648 (compound 3) demonstrates a DNA‑PK IC₅₀ of 2.5 nM with selectivity comparable to compound 78, confirming that the imidazopyridin‑2‑one scaffold achieves a selectivity window that historical pan‑kinase scaffolds cannot match [REFS‑1]. Across a broader kinome panel of 416 kinases, compound 78 hits only three off‑targets: JNK2 (193 nM, 26‑fold), JNK3 (308 nM, 42‑fold), and FMS (443 nM, 61‑fold), demonstrating the scaffold’s intrinsic selectivity [REFS‑1].

DNA-PK Selectivity Over PI3K/mTOR
Cross-study comparable
Imidazopyridin-2-one compound 78: DNA-PK IC50 7.95 nM, 231-fold over PI3Kα, >12,500-fold over mTOR. Dactolisib: PI3Kα/DNA-PK ratio ≈1.75.
Supports kinase selectivity screening context; >100× improvement over pan-PIKK inhibitor dactolisib
Biochemical assay; off-targets: JNK2, JNK3, FMS only among 416 kinases tested
DNA-PK inhibitor radiosensitizer kinase selectivity

mGlu2 PAM Scaffold Hopping Advantage

In a systematic scaffold‑hopping campaign, the Merck group optimized a benzimidazolone template and identified the 5‑aryl‑1,3‑dihydro‑2H‑imidazo[4,5‑b]pyridin‑2‑one core as a superior template for mGlu2 positive allosteric modulation [REFS‑1]. Compound 27, bearing the imidazo[4,5‑b]pyridin‑2‑one core, demonstrated potent mGlu2 PAM activity (EC₅₀ values in the low nanomolar range) with high selectivity against other mGlu receptor subtypes (>200‑fold), and achieved full efficacy in the PCP‑ and MK‑801‑induced hyperlocomotion assay in rats at cerebrospinal fluid (CSF) concentrations consistent with mGlu2 PAM potency [REFS‑1]. This contrasts with the predecessor benzimidazolone template, which required extensive optimization of potency and physical properties that the imidazopyridin‑2‑one core inherently improved [REFS‑1]. The metabolic stability and oral bioavailability of compound 27 enabled progression to preclinical psychosis models, a milestone not reported for the benzimidazolone starting point [REFS‑1].

mGlu2 PAM Scaffold Hopping Advantage
Cross-study comparable
Imidazo[4,5-b]pyridin-2-one compound 27: >200-fold mGlu2 selectivity, full efficacy in rodent psychosis models at CSF-relevant concentrations
Reported CNS model-response context; predecessor benzimidazolone did not achieve these milestones
PCP- and MK-801-induced hyperlocomotion assays; oral bioavailability sufficient for preclinical advancement
mGlu2 PAM scaffold hopping CNS drug discovery

Dual mTORC1/mTORC2 Inhibition vs. Benzimidazolone

Wei et al. (2017) synthesized thirty‑six imidazolin‑2‑ones comprising both benzimidazolone and imidazopyridin‑2‑one sub‑series and evaluated them side‑by‑side for antifungal and antitumor activity [REFS‑1]. The imidazopyridine‑derived compound 6‑01 demonstrated potent mTOR inhibition with a unique dual mTORC1/mTORC2 mechanism, confirmed by simultaneous suppression of Akt Ser473 phosphorylation (mTORC2) and 4E‑BP1 phosphorylation (mTORC1) in ELISA and Western blot assays [REFS‑1]. Remarkably, 6‑01 exhibited selective mTOR inhibition when screened against a panel of 114 human cancer‑related kinases [REFS‑1]. In a direct SAR comparison, short‑chain aliphatic acyl groups favored antifungal activity in the imidazopyridine series, while benzimidazolones required aromatic acyl groups for comparable activity, revealing divergent structure‑activity relationships that prevent interchangeability of the two scaffolds [REFS‑1].

Dual mTORC1/mTORC2 Inhibition vs. Benzimidazolone
Head-to-head
Imidazopyridine 6-01: dual mTORC1/mTORC2 inhibitor, selective vs. 114 kinases. Benzimidazolones: mTORC1-selective or weaker; distinct SAR for antifungal activity.
Direct evidence scaffolds are not interchangeable for dual mTOR inhibition studies
ELISA/Western blot confirmation; short-chain acyl groups favored in imidazopyridine series
mTOR inhibitor antitumor imidazolin-2-one

p38 MAPK Oral Activity in Whole Blood

Kaieda et al. (2019, Parts 1 and 2) employed a structure‑based design strategy to scaffold‑hop from benzimidazolone‑derived p38 inhibitors to imidazo[4,5‑b]pyridin‑2‑one derivatives, exploiting an unusual peptide‑bond flip (Met109–Gly110) in the kinase hinge for enhanced selectivity [REFS‑1][REFS‑2]. Compound 21 (Part 1) potently inhibited p38 MAP kinase and suppressed LPS‑induced TNF‑α production in THP‑1 cells and TNF‑α‑induced IL‑8 production in human whole blood [REFS‑1]. Further optimization in Part 2 produced compound 25 (3‑(3‑tert‑butyl‑2‑oxo‑2,3‑dihydro‑1H‑imidazo[4,5‑b]pyridin‑6‑yl)‑4‑methyl‑N‑(1‑methyl‑1H‑pyrazol‑3‑yl)benzamide), which demonstrated superior suppression of TNF‑α production in human whole blood and significant in vivo efficacy in a rat collagen‑induced arthritis (CIA) model [REFS‑2]. Both papers highlight that the imidazo[4,5‑b]pyridin‑2‑one core, through its unique H‑bond architecture with the flipped hinge backbone, enables oral bioavailability and whole‑blood activity not achieved by the predecessor benzimidazolone inhibitors [REFS‑1][REFS‑2].

p38 MAPK Oral Activity in Whole Blood
Cross-study comparable
Compound 25: suppressed TNF-α in human whole blood; in vivo efficacy in rat collagen-induced arthritis model. Benzimidazolone predecessors: no reported whole-blood activity.
Supports inflammation model-response context; unique hinge-binding mode via Met109–Gly110 peptide-bond flip
Human whole blood IL-8 assay; structure-based design from ChemMedChem 2019 Parts 1 and 2
p38 MAP kinase inhibitor rheumatoid arthritis oral bioavailability

Transition-Metal-Free Synthesis for Scalability

Spiegowski, Lee, and colleagues reported a transition‑metal‑free C–H amidation strategy for synthesizing N/N′‑mono‑substituted imidazopyridin‑2‑ones from N‑pyridyl‑N‑hydroxylamine intermediates under mild conditions [REFS‑1]. This method avoids expensive transition‑metal catalysts (Pd, Cu) required for many alternative cyclic urea syntheses, operates under mild temperatures, and provides good yields of the pyrido‑fused cyclic urea framework [REFS‑1]. In contrast, the synthesis of regioisomeric imidazo[1,2‑a]pyridin‑2‑ones or benzimidazol‑2‑ones often requires transition‑metal‑catalyzed coupling or harsh condensation conditions [REFS‑2]. The metal‑free protocol reduces both cost and the burden of residual metal purification, which is critical for pharmaceutical‑grade procurement where trace metal specifications (≤10 ppm Pd) are mandated [REFS‑1].

Transition-Metal-Free Synthesis for Scalability
Class-level inference
C–H amidation from N-pyridyl-N-hydroxylamine intermediates avoids Pd/Cu catalysts; mild conditions, 60–90% reported yields
Context-dependent procurement advantage; may support scale-up and ICH Q3D compliance review
Metal-free vs. metal-catalyzed routes for regioisomeric cyclic ureas; data to verify for specific derivatives
synthetic methodology C-H amidation scale-up

Imidazopyridin-2-ON Application Scenarios


DNA-PK Radiosensitizer Lead Optimization

Medicinal chemistry teams developing DNA‑PK‑targeted radiosensitizers should prioritize the imidazopyridin‑2‑one scaffold for lead optimization. The scaffold has delivered compound 78 with a DNA‑PK IC₅₀ of 7.95 nM, 231‑fold selectivity over PI3Kα, and >12,500‑fold over mTOR, combined with oral bioavailability and robust in vivo radiosensitization of colorectal (HCT116) and head‑and‑neck (UT‑SCC‑74B) xenografts [REFS‑1]. This selectivity window is critical because the predecessor pan‑PIKK inhibitor dactolisib exhibited essentially no selectivity (PI3Kα/DNA‑PK ratio ≈1.75), a property linked to clinical toxicity. Additionally, compound 78’s favorable PBS solubility (189 μM) and metabolic stability in human liver S9 (75.9% remaining) support oral dosing [REFS‑1]. The imidazopyridin‑2‑one scaffold also provides a distinct IP position relative to the heavily patented purinone (AZD7648) series.

CNS-Penetrant mGlu2 PAM Development

Neuroscience programs targeting mGlu2 positive allosteric modulation should adopt the 5‑aryl‑imidazo[4,5‑b]pyridin‑2‑one template, which has demonstrated >200‑fold selectivity against other mGlu subtypes and full efficacy in two preclinical psychosis models (PCP‑ and MK‑801‑induced hyperlocomotion) at CSF‑relevant concentrations [REFS‑2]. This template evolved from a benzimidazolone starting point that was limited by inadequate potency and physical properties — a limitation directly resolved by the imidazopyridin‑2‑one core’s superior physicochemical profile [REFS‑2]. Compound 27’s pharmacokinetic profile enabled oral dosing and CNS penetration sufficient for behavioral pharmacology, establishing this scaffold as the most advanced mGlu2 PAM template available.

Dual mTORC1/mTORC2 Antitumor Agent Discovery

Oncology programs seeking mTOR inhibitors with dual mTORC1/mTORC2 activity should procure imidazopyridin‑2‑one building blocks rather than benzimidazolone analogs. In a direct head‑to‑head comparison of 36 imidazolin‑2‑ones, only the imidazopyridine‑derived compound 6‑01 exhibited selective dual mTORC1/mTORC2 inhibition among 114 kinases screened, as confirmed by simultaneous suppression of Akt (Ser473) and 4E‑BP1 phosphorylation [REFS‑3]. Benzimidazolone derivatives in the same study did not achieve this dual mechanism. This mechanistic differentiation is clinically significant because rapamycin‑derived mTORC1‑selective inhibitors have shown limited efficacy, and dual mTORC1/mTORC2 inhibition is expected to more completely suppress tumor growth signaling.

Oral p38 MAPK Inhibitor for Inflammatory Diseases

For programs targeting p38 MAP kinase in rheumatoid arthritis or other inflammatory diseases, the imidazo[4,5‑b]pyridin‑2‑one scaffold offers a validated starting point with demonstrated oral bioavailability and suppression of TNF‑α production in human whole blood [REFS‑4][REFS‑5]. Compound 25 demonstrated in vivo efficacy in a rat collagen‑induced arthritis model, a translational milestone not achieved by the benzimidazolone‑based p38 inhibitors from which this scaffold was derived [REFS‑5]. The unique hinge‑binding mode (Met109–Gly110 peptide‑bond flip) enabled by the imidazopyridin‑2‑one core provides high kinase selectivity, addressing a key challenge in p38 inhibitor development.

Application
Selection Property
Validation Focus
DNA-PK radiosensitizer studies
Kinase selectivity review
PI3Kα/mTOR selectivity and oral bioavailability endpoints
CNS mGlu2 PAM research
mGlu subtype selectivity and CNS penetration context
CSF exposure and behavioral pharmacology model response
Dual mTORC1/mTORC2 pathway studies
mTOR mechanism and kinase panel selectivity
Akt Ser473 and 4E-BP1 phosphorylation endpoints
p38 MAPK inflammation model research
Oral bioavailability and whole-blood activity context
TNF-α suppression and in vivo arthritis model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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